molecular formula C16H30O B13954351 2-(2-Cyclohexylethoxy)ethylcyclohexane CAS No. 55255-91-9

2-(2-Cyclohexylethoxy)ethylcyclohexane

Cat. No.: B13954351
CAS No.: 55255-91-9
M. Wt: 238.41 g/mol
InChI Key: JRHMBFSBENDSHJ-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)ethylcyclohexane is an organic compound with the molecular formula C16H30O. It is a cyclohexane derivative characterized by the presence of two cyclohexyl groups connected via an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)ethylcyclohexane typically involves the reaction of cyclohexylmethyl ether with cyclohexyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)ethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Cyclohexylethoxy)ethylcyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethoxy)ethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy bridge and cyclohexyl groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethoxyethane
  • Cyclohexylethyl ether
  • Cyclohexylmethyl ether

Uniqueness

2-(2-Cyclohexylethoxy)ethylcyclohexane is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. The presence of two cyclohexyl groups connected via an ethoxy bridge differentiates it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

55255-91-9

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

2-(2-cyclohexylethoxy)ethylcyclohexane

InChI

InChI=1S/C16H30O/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h15-16H,1-14H2

InChI Key

JRHMBFSBENDSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOCCC2CCCCC2

Origin of Product

United States

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